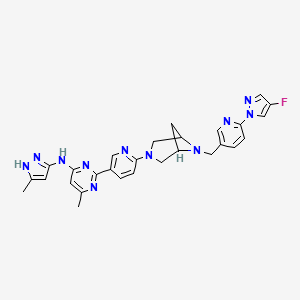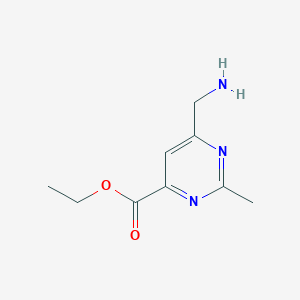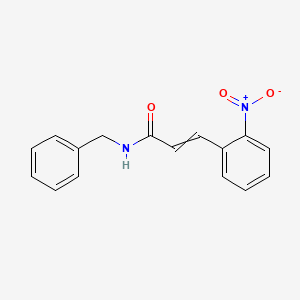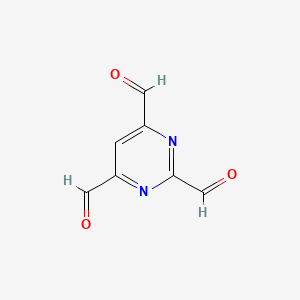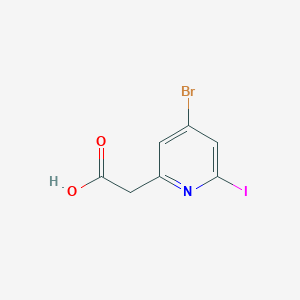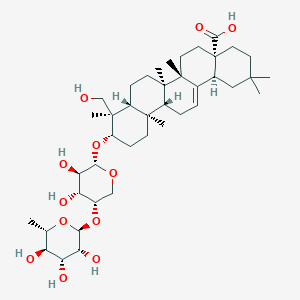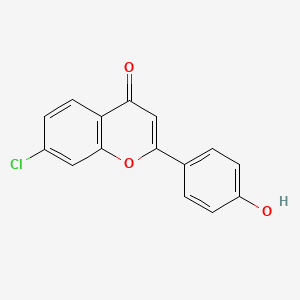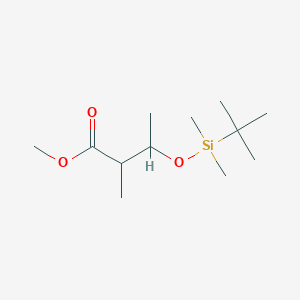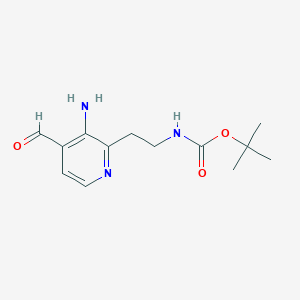![molecular formula C6H6ClNO2 B14856894 1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone](/img/structure/B14856894.png)
1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone can be synthesized through various methods. One common approach involves the chloromethylation of oxazole derivatives using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc iodide can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted oxazole derivatives
- Oxazole-2-carboxylic acids
- Dihydrooxazole derivatives
Scientific Research Applications
1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds with potential therapeutic properties.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
1-[4-(Chloromethyl)phenyl]ethanone: Similar in structure but lacks the oxazole ring, leading to different reactivity and applications.
1-[4-(Chloromethyl)-2-thienyl]ethanone: Contains a thienyl ring instead of an oxazole ring, resulting in distinct chemical properties and uses.
Uniqueness: 1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone is unique due to the presence of both the chloromethyl group and the oxazole ring. This combination imparts specific reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-1,3-oxazol-2-yl]ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-4(9)6-8-5(2-7)3-10-6/h3H,2H2,1H3 |
InChI Key |
MEESODVZDKVQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


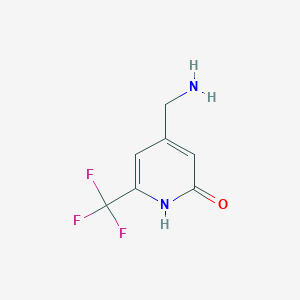
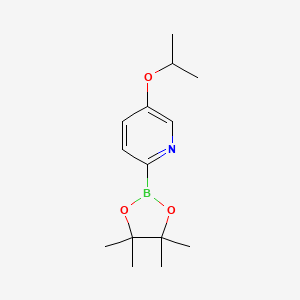
![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)
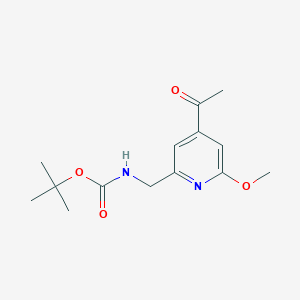
![2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14856831.png)
